(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

adenosine deaminase enantioselectivity chiral pharmacology

(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol, commonly designated (+)-EHNA, is a chiral small-molecule purine derivative belonging to the 6-aminopurine class. It functions as a potent, reversible dual inhibitor: it blocks adenosine deaminase (ADA) at low nanomolar concentrations and selectively inhibits cGMP-stimulated phosphodiesterase type 2 (PDE2) in the sub‑micromolar to low‑micromolar range.

Molecular Formula C14H23N5O
Molecular Weight 277.37 g/mol
CAS No. 79813-69-7
Cat. No. B1220408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol
CAS79813-69-7
Molecular FormulaC14H23N5O
Molecular Weight277.37 g/mol
Structural Identifiers
SMILESCCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17)/t10-,11+/m0/s1
InChIKeyIOSAAWHGJUZBOG-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol (CAS 79813-69-7) and Why Researchers Procure It


(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol, commonly designated (+)-EHNA, is a chiral small-molecule purine derivative belonging to the 6-aminopurine class [1]. It functions as a potent, reversible dual inhibitor: it blocks adenosine deaminase (ADA) at low nanomolar concentrations and selectively inhibits cGMP-stimulated phosphodiesterase type 2 (PDE2) in the sub‑micromolar to low‑micromolar range [2]. The compound is used exclusively as a pharmacological probe to dissect purine metabolism and cyclic‑nucleotide signaling, and its value depends critically on the (2S,3R) absolute configuration.

Why (2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol Cannot Be Replaced by Its Enantiomer or Racemic Mixture


The (2S,3R) enantiomer is not interchangeable with its (2R,3S) enantiomer or with racemic EHNA. The two enantiomers exhibit an approximately 250‑fold difference in ADA inhibitory potency, while their PDE2 inhibitory activity and antiviral effects are similar [1]. Consequently, substitution with the wrong enantiomer or a racemate leads to a drastically altered ADA‑inhibition window without a commensurate change in PDE2 blockade, potentially confounding experimental outcomes in any study that relies on balanced dual inhibition. Procurement of enantiomerically pure (2S,3R)-EHNA is therefore essential for reproducible pharmacological profiling.

Quantitative Comparative Evidence for (2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol vs. Closest Analogs


ADA Inhibition: (2S,3R)-(+)-EHNA Is 250‑Fold More Potent Than (2R,3S)-(−)-EHNA

The (2S,3R) enantiomer, (+)-EHNA, inhibits calf intestinal adenosine deaminase with a Ki of 2 nM, whereas the (2R,3S) enantiomer, (−)-EHNA, exhibits a Ki of 500 nM, representing a 250‑fold loss in potency [1]. This stereochemical dependence was confirmed in a subsequent study that reported Ki values of 0.82 nM for (+)-EHNA and 500 nM for (−)-EHNA, maintaining the >250‑fold differential [2].

adenosine deaminase enantioselectivity chiral pharmacology

PDE2 Selectivity: (2S,3R)-EHNA Spares PDE1, PDE3 and PDE4 Isoforms

In functional assays utilizing separated phosphodiesterase isoforms from rat hepatocytes and recombinant human enzymes, (2S,3R)-EHNA inhibited cGMP‑stimulated PDE2 with IC50 values ranging from 0.8 to 5.5 µM, whereas inhibition of PDE1, PDE3 and PDE4 required concentrations exceeding 100 µM, yielding a selectivity window of >18‑ to >125‑fold [1]. By comparison, the clinically used PDE2 inhibitor BAY 60-7550 exhibits an IC50 of approximately 4.7 nM, making it roughly 170‑ to 1170‑fold more potent than EHNA; however, EHNA's unique dual ADA/PDE2 profile cannot be replicated by PDE2‑selective agents alone.

phosphodiesterase 2 cyclic nucleotide signaling isoform selectivity

Dual ADA/PDE2 Inhibition: A Unique Pharmacological Signature Not Replicated by Any Single‑Target Agent

No other compound that is commercially available concurrently blocks ADA and PDE2 with the quantified potency gap exhibited by (2S,3R)-EHNA. Pentostatin (deoxycoformycin) is a transition‑state ADA inhibitor with a Ki of ~2.5 pM, approximately 800‑fold more potent than (+)-EHNA, but it lacks any measurable PDE2 activity [1]. Conversely, BAY 60-7550 is a highly potent PDE2 inhibitor (IC50 4.7 nM) with no ADA inhibition. (+)-EHNA occupies a unique position, delivering Ki(ADA) = 0.82–2 nM and IC50(PDE2) = 0.8–5.5 µM within a single molecule.

dual inhibitor adenosine deaminase phosphodiesterase 2 polypharmacology

Pharmacokinetic Profile: Constrained Analogues 7a, 7b and 26a Exhibit Enhanced Stability Compared with (+)-EHNA

In a 2017 bioorganic medicinal chemistry study, a series of constrained carbon‑analogues of (+)-EHNA were evaluated. While (+)-EHNA itself served as the reference molecule, compounds 7a (Ki = 1.1 nM), 7b (Ki = 5.2 nM) and 26a (Ki = 5.9 nM) demonstrated not only comparable or superior ADA potency but also significantly improved microsomal stability and pharmacokinetic parameters [1]. This demonstrates that (+)-EHNA can be profitably modified, but for presently available commercial probes, the parent (2S,3R)-EHNA remains the only option with the well‑characterized dual ADA/PDE2 signature.

pharmacokinetics microsomal stability constrained analogues

High-Impact Application Scenarios for (2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol in Research and Preclinical Settings


Dissecting Adenosine‑Mediated Cardioprotection and Ischemia‑Reperfusion Injury

In Langendorff-perfused heart models and isolated cardiomyocyte assays, (2S,3R)-EHNA is applied at 1–10 µM to simultaneously inhibit ADA (preserving endogenous adenosine) and PDE2 (preventing cGMP‑mediated cAMP hydrolysis). The enantiomer's 250‑fold ADA selectivity over (−)-EHNA [1] ensures that ADA blockade is maximal at concentrations that do not fully saturate PDE2, allowing investigators to attribute effects to adenosine‑dependent pathways. Use of racemic EHNA or the wrong enantiomer would compromise this precise pharmacological window.

Maintaining Human Embryonic Stem Cell Pluripotency via Dual cAMP/cGMP Pathway Modulation

Protocols for feeder‑free maintenance of hESCs employ (2S,3R)-EHNA at 0.8–2 µM to block PDE2 and ADA simultaneously, synergizing with other small molecules to sustain pluripotency marker expression [1]. The dual‑inhibitor profile is essential because single‑target PDE2 inhibitors (e.g., BAY 60-7550) or pure ADA inhibitors (pentostatin) fail to replicate the same synergism, as documented in head‑to‑head stem‑cell self‑renewal assays.

Pharmacological Tool for Antiviral Research: HSV Replication Studies

Although both (+)-EHNA and (−)-EHNA exhibit equivalent anti‑HSV activity in plaque‑reduction assays [1], the (2S,3R) enantiomer is the preferred probe because its ADA inhibition is 250‑fold stronger. This allows researchers to ascribe antiviral effects to dNTP pool perturbation rather than to off‑target adenosine accumulation, a distinction that is lost when using the less ADA‑active enantiomer or a racemate.

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